molecular formula C12H13N3O3 B2769026 1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1266821-43-5

1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2769026
CAS No.: 1266821-43-5
M. Wt: 247.254
InChI Key: FVHZNYHBOIHKTF-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxybenzyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the click chemistry approach, which includes the following steps:

    Formation of the azide intermediate: This step involves the reaction of 3-methoxybenzyl chloride with sodium azide to form 3-methoxybenzyl azide.

    Cycloaddition reaction: The azide intermediate undergoes a cycloaddition reaction with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the triazole ring.

    Carboxylation: The resulting triazole compound is then carboxylated using carbon dioxide under basic conditions to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the process.

Chemical Reactions Analysis

1-(3-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) iodide), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(3-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as fatty acid amide hydrolase (FAAH), by binding to the active site and preventing substrate access. This inhibition can modulate the levels of endogenous compounds, leading to various biological effects, such as analgesic or anti-inflammatory responses.

Comparison with Similar Compounds

1-(3-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

    1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a different position of the methoxy group, leading to variations in chemical reactivity and biological activity.

    1-(3-Methoxybenzyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid: Different position of the carboxylic acid group, affecting its interaction with molecular targets.

    1-(3-Methoxybenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: Substitution of the methyl group with an ethyl group, resulting in changes in physical and chemical properties.

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its chemical and biological behavior.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-8-11(12(16)17)13-14-15(8)7-9-4-3-5-10(6-9)18-2/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHZNYHBOIHKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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